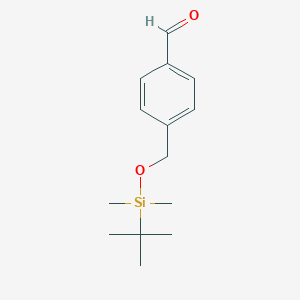

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde

Vue d'ensemble

Description

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is an organic compound with the molecular formula C13H20O2Si and a molecular weight of 236.39 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a tert-butyldimethylsiloxymethyl group. This compound is commonly used in organic synthesis due to its unique reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Benzaldehyde+tert-Butyldimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyldimethylsiloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: 4-(tert-Butyldimethylsiloxymethyl)benzoic acid.

Reduction: 4-(tert-Butyldimethylsiloxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is utilized in several scientific research applications:

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde primarily involves its role as a protecting group. The tert-butyldimethylsiloxymethyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is typically achieved through the formation of a stable silyl ether linkage, which can be removed under specific conditions to regenerate the free hydroxyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(tert-Butyldimethylsilyloxy)benzaldehyde: Similar structure but lacks the methylene bridge.

4-(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a benzaldehyde group.

tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde.

Uniqueness

This compound is unique due to the presence of both the benzaldehyde and tert-butyldimethylsiloxymethyl groups, which provide distinct reactivity and stability. This combination allows for selective protection and deprotection strategies in complex organic syntheses, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a benzaldehyde moiety with a tert-butyldimethylsilyl (TBDMS) protecting group. This structure is significant as the TBDMS group enhances the compound's stability and solubility, which can influence its biological activity.

Target Interactions

Research indicates that this compound interacts with various biological targets. Notably, it has been found to affect the expression of genes involved in cell cycle regulation and apoptosis. The compound appears to modulate signaling pathways associated with oxidative stress, which is crucial in many pathological conditions such as cancer and neurodegenerative diseases .

Biochemical Pathways

The primary biochemical pathways influenced by this compound include:

- Cell Cycle Regulation : Inhibits cell proliferation by affecting cyclin-dependent kinases (CDKs).

- Apoptosis : Induces apoptotic pathways in cancer cells, potentially through the modulation of reactive oxygen species (ROS) .

- Inflammatory Response : Suppresses the production of inflammatory cytokines such as IL-6 and TNF-α, indicating anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| A549 | 10.5 | Inhibition of proliferation |

These results suggest that the compound has a selective cytotoxic effect on cancer cells while having less impact on normal cells.

Animal Models

In vivo studies using animal models have shown promising results:

- Tumor Growth Inhibition : Administration of the compound led to a significant reduction in tumor size in xenograft models.

- Safety Profile : Toxicity assessments indicated that at therapeutic doses, there were no significant adverse effects observed in treated animals .

Case Studies

- Cancer Treatment : A study involving mice with implanted tumors showed that treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups. This suggests potential as an anticancer agent .

- Neuroprotective Effects : Another investigation highlighted its ability to mitigate oxidative stress-induced neuronal damage in vitro, suggesting a role in neuroprotection .

Propriétés

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-10H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTMKNOUAVFJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446523 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160744-60-5 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.